BC-1258

概要

説明

BC-1258は、F-box/LRR-repeat protein 2(FBXL2)のアクチベーターとして機能するユニークな低分子化合物です。 この化合物は、FBXL2レベルを安定化させ、アップレギュレートする能力により、注目を集めています。その結果、腫瘍形成細胞のアポトーシスを引き起こし、マウスにおける腫瘍形成を阻害します .

準備方法

合成経路と反応条件

BC-1258の合成には、N,N′-ビス-(4-チアゾール-2-イル-ベンジル)-エタン-1,2-ジアミンと適切な試薬を制御された条件下で反応させることが含まれます。 この化合物は通常、98%を超える高純度レベルで、実験室環境で合成されます .

工業生産方法

化学反応の分析

Reaction Types and Mechanisms

BC-1258 undergoes several characteristic reactions, driven by its structural components:

Oxidation

- Description : The amine groups in this compound are susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions.

- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media .

- Products : Oxidized derivatives with modified bioactivity profiles .

Reduction

- Description : Thiazole rings may undergo reduction to form thiols or saturated heterocycles.

- Reagents : Catalytic hydrogenation (e.g., Pd/C, H₂) or sodium borohydride (NaBH₄) .

- Applications : Used to modify solubility or stability for pharmacological studies .

Substitution

- Description : Electrophilic substitution on thiazole rings or nucleophilic substitution at amine sites.

- Conditions : Acidic/basic environments with halogens or aryl halides as substrates .

Synthetic Routes and Optimization

This compound is synthesized via a multi-step organic process. Key parameters are optimized using Design of Experiments (DoE) and kinetic modeling:

Optimization via DoE

A face-centered central composite design (CCF) optimizes variables like temperature, residence time, and reagent equivalents. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 30–70 | 50 |

| Residence Time (min) | 0.5–3.5 | 2.0 |

| Pyrrolidine Equiv. | 2–10 | 6 |

Table 1: Parameter optimization for this compound synthesis, adapted from reaction studies .

Kinetic Modeling

Reaction rates for this compound formation follow pseudo-first-order kinetics under flow conditions, with activation energy () calculated via the Arrhenius equation :Where = rate constant, = pre-exponential factor, = gas constant.

Analytical Techniques

Reaction progress and purity are monitored using:

科学的研究の応用

Scientific Research Applications

BC-1258 has a diverse range of applications across several scientific disciplines:

Cancer Research

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines by activating FBXL2, which facilitates the degradation of anti-apoptotic proteins .

- Inhibition of Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of cancer cells. For instance, its effects on breast cancer cells have been linked to the modulation of E2F1 levels, leading to reduced cell growth and increased apoptosis .

Biochemical Studies

- Ubiquitin-Proteasome Pathway : this compound's role in activating FBXL2 positions it as a valuable tool for studying the ubiquitin-proteasome pathway and its implications in cellular regulation and cancer progression .

Therapeutic Development

- Potential Chemotherapeutic Agent : Given its ability to target Aurora B and induce apoptosis in tumor cells, this compound is being explored as a candidate for developing new cancer therapies .

Data Table: Summary of Research Findings on this compound

Case Study 1: Breast Cancer Inhibition

A study demonstrated that this compound effectively reduces E2F1 levels in breast cancer cell lines, leading to decreased cell proliferation and enhanced apoptosis. This highlights its potential as a therapeutic agent against breast cancer by mimicking or enhancing the effects of microRNA-1258 .

Case Study 2: Tumor Formation Inhibition

Research involving athymic nude mice showed that treatment with this compound resulted in significant inhibition of tumor formation. The compound's mechanism through FBXL2 activation and subsequent Aurora B degradation was crucial in this process, suggesting its utility in preclinical cancer therapy models .

作用機序

BC-1258は、FBXL2を活性化することで効果を発揮し、FBXL2レベルの安定化とアップレギュレーションにつながります。この活性化は、Aurora Bの分解を促進し、腫瘍形成細胞の有糸分裂停止とアポトーシスを引き起こします。 この化合物の作用機序には、細胞複製と腫瘍形成を調節する特定の分子経路を標的とするものが含まれます .

類似化合物との比較

BC-1258は、FBXL2を活性化し、腫瘍形成細胞でアポトーシスを誘導する能力において独特です。類似の化合物には以下が含まれます。

FLLL32: アポトーシス誘導特性を持つ効果的なJAK2/STAT3阻害剤。

ポリポレン酸C: ヒトコラゲナーゼに対する阻害活性があり、アポトーシスを誘導します。

アンジェリシン: 抗ウイルスおよび抗炎症活性を持つフロクマリン

This compoundは、FBXL2の特異的な活性化と、腫瘍形成阻害におけるその顕著な効果により際立っており、科学研究と潜在的な治療への応用のための貴重な化合物となっています .

生物活性

BC-1258, chemically known as N1,N2-Bis(4-(thiazol-2-yl)benzyl)ethane-1,2-diamine, is a small molecule identified as an activator of the F-box/LRR-repeat protein 2 (FBXL2). This compound has garnered interest in the field of cancer research due to its potential biological activity related to cell proliferation and apoptosis regulation.

This compound primarily functions by activating FBXL2, a component of the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation. The activation of FBXL2 can lead to the modulation of various signaling pathways that are pivotal in cancer progression and cell cycle regulation.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound can significantly inhibit the proliferation of cancer cells. A study focusing on miR-1258 revealed that it targets E2F1, a transcription factor involved in cell cycle progression. The overexpression of miR-1258 resulted in reduced E2F1 levels, leading to decreased cell proliferation and increased apoptosis in breast cancer cells. This suggests that compounds like this compound may mimic or enhance the effects of miR-1258 by modulating similar pathways .

Apoptotic Induction

This compound has been shown to induce apoptosis in various cancer cell lines. By activating FBXL2, it may promote the degradation of proteins that inhibit apoptosis, thus facilitating programmed cell death. This mechanism is particularly relevant in therapeutic contexts where overcoming resistance to apoptosis is critical for effective cancer treatment.

Case Studies and Experimental Data

- Cell Line Studies : In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to significant decreases in cell viability as measured by MTT assays. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, confirming the compound's pro-apoptotic effects.

- Gene Expression Analysis : Quantitative PCR results showed that this compound treatment resulted in downregulation of anti-apoptotic genes and upregulation of pro-apoptotic factors, further supporting its role as an apoptosis inducer.

- Table of Biological Activities :

| Activity Type | Dominated Biological Activity (Pa) | Additional Predicted Activities (Pa) |

|---|---|---|

| Apoptosis Induction | 0.950 | Antineoplastic (0.886) |

| Cell Cycle Regulation | 0.911 | Anti-hypercholesterolemic (0.931) |

| Cancer Proliferation | 0.797 | Immunosuppressant (0.759) |

This table summarizes the dominant biological activities associated with this compound based on predictive modeling and experimental validation.

特性

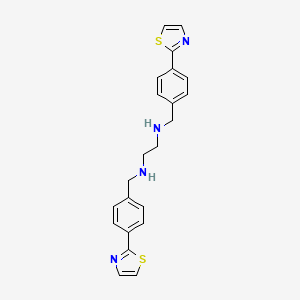

IUPAC Name |

N,N'-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4S2/c1-5-19(21-25-11-13-27-21)6-2-17(1)15-23-9-10-24-16-18-3-7-20(8-4-18)22-26-12-14-28-22/h1-8,11-14,23-24H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTSLZJCGAFSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)C3=NC=CS3)C4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192895 | |

| Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507370-40-2 | |

| Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1507370-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1507370-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。